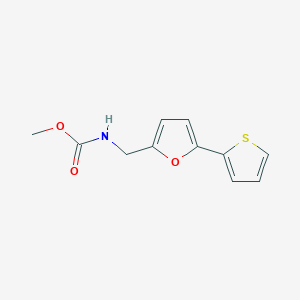
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur . The carbamate group (-NHCOO-) is a functional group derived from carbamic acid and has wide applications in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan and thiophene rings, followed by the introduction of the carbamate group. Furan rings can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . Thiophene rings can also be synthesized through several methods, including the Gewald reaction, which involves the condensation of a ketone or an aldehyde with a α-cyanoester in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, along with the carbamate group. The furan ring is aromatic and planar, and the same is true for the thiophene ring . The carbamate group would add polarity to the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the furan and thiophene rings, as well as the carbamate group. Furan rings are known to undergo electrophilic aromatic substitution reactions . Thiophene rings are also reactive towards electrophilic aromatic substitution .科学的研究の応用
Antitumor Activity
Methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate has shown activity against various experimental tumors, including lymphoid leukemia, lymphocytic leukemia, melanotic melanoma, and Lewis lung carcinoma. Factors such as the vehicle used in drug preparation and the route of administration significantly influence the drug's effectiveness, highlighting its potential for clinical applications due to the low toxicity of therapeutically active doses (Atassi & Tagnon, 1975).
Catalytic Applications
The compound has been utilized in the C-H bond activation/borylation of furans and thiophenes, catalyzed by an iron-methyl complex with an N-heterocyclic carbene ligand. This process is significant for the synthesis of aryl complexes and highlights the compound's role in facilitating borylation exclusively at the 2- or 5-positions of furans/thiophenes, offering insights into catalytic cycles and synthetic applications (Hatanaka, Ohki, & Tatsumi, 2010).
Synthetic Chemistry
Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan have been synthesized, showcasing directed lithiation properties that reveal almost exclusive C5-lithiation. This regioselectivity contrasts with previously reported functionalities and demonstrates the synthetic utility of C5-lithiated intermediates with various electrophiles, underscoring the compound's importance in synthetic applications (Barcock et al., 1994).
Antibacterial Properties
Carbamate analogues of 2,5-bis(4-amidinophenyl)furan have been evaluated as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model, indicating the compound's potential in developing treatments for PCP with noted activity via both intravenous and oral administration (Rahmathullah et al., 1999).
特性
IUPAC Name |
methyl N-[(5-thiophen-2-ylfuran-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-7-8-4-5-9(15-8)10-3-2-6-16-10/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWKZJRHOXJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2451064.png)
![1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)
![N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2451068.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)


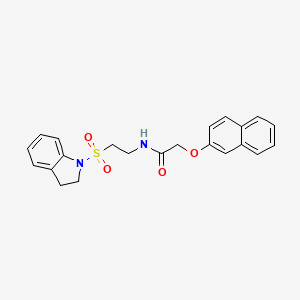
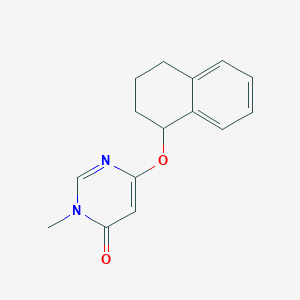
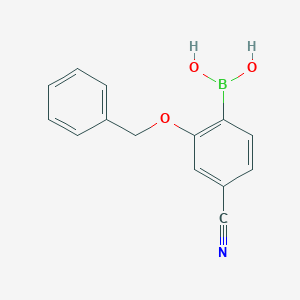
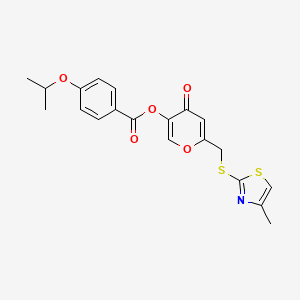
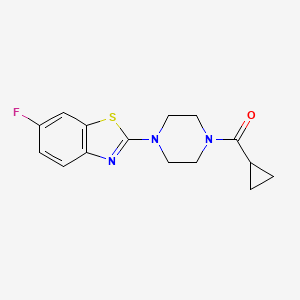
![(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine](/img/structure/B2451083.png)
![5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2451085.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2451086.png)
